

The Cellular Prion Protein (PrPC): Structure and Function

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The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein found on the surface of various cells, with the highest expression levels in the central nervous system.[1][2] Its misfolding is the central event in the pathogenesis of prion diseases.

Structure of PrPC

The mature human PrPC consists of 209 amino acids and is characterized by a largely unstructured N-terminal domain and a globular C-terminal domain.[3] The C-terminal domain is well-structured and contains three α -helices and a small, two-stranded antiparallel β -sheet.[4] [5][6]

Table 1: Structural Properties of Human PrPC



Property	Description	Reference
Secondary Structure	Primarily α-helical (approx. 43%) with a small β-sheet component (approx. 3%).	[5]
Molecular Mass	35-36 kDa.	[3]
Key Structural Features	- Flexible N-terminal tail (residues 23-125) - Globular C- terminal domain (residues 126- 231) - A single disulfide bond connecting α-helices 2 and 3 Two N-linked glycosylation sites.	[5]

The Codon 129 Polymorphism (M/V)

A common and critical polymorphism in the human PRNP gene occurs at codon 129, which can encode either methionine (M) or valine (V).[4] This polymorphism is a major determinant of susceptibility to prion diseases and can influence the disease phenotype.[3][7] Individuals who are homozygous (MM or VV) are more susceptible to sporadic CJD compared to heterozygous (MV) individuals.[3][8] While the M/V polymorphism is crucial for disease susceptibility, studies have shown that it does not significantly alter the overall structure or stability of the native PrPC protein.[9]

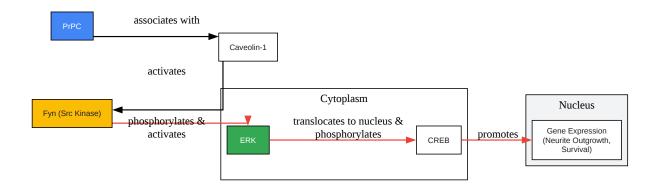
Function of PrPC

The precise physiological function of PrPC is still under investigation, but it is believed to be involved in a variety of cellular processes. It is implicated in signal transduction, neuritogenesis, neuroprotection, and the regulation of ion channels.[2][10][11] PrPC is known to interact with a number of other proteins to mediate its functions.

PrPC Signaling Pathway

PrPC can initiate intracellular signaling cascades upon ligand binding or antibody-mediated cross-linking. One such pathway involves the activation of the Src-family kinase Fyn, leading to the activation of downstream effectors.





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Caption: PrPC-mediated Fyn-ERK signaling pathway.

The Scrapie Prion Protein (PrPSc): Structure and Pathophysiology

PrPSc is the misfolded, pathogenic isoform of PrPC that is the causative agent of prion diseases. It propagates by acting as a template to convert native PrPC molecules into the PrPSc conformation.

Structure of PrPSc

The conversion of PrPC to PrPSc involves a major conformational change, resulting in a significant increase in β -sheet content and a decrease in α -helical structure.[3][12] This structural transition renders PrPSc prone to aggregation and highly resistant to degradation by proteases. The current model for the structure of PrPSc is a four-rung β -solenoid.[1][13]

Table 2: Comparison of PrPC and PrPSc Structural Properties



Property	PrPC	PrPSc	Reference
α-helix content	~43%	~20%	[5]
β-sheet content	~3%	~34%	[5]
Solubility	Soluble	Insoluble	[1]
Protease Resistance	Sensitive	Partially Resistant	[14]

PrPSc Types

In sporadic CJD, different subtypes are characterized by the molecular weight of the unglycosylated protease-resistant core of PrPSc, as determined by Western blot analysis. There are two main types:

- Type 1 PrPSc: The proteinase K (PK) cleavage site is at residue 82, resulting in a fragment with a molecular mass of approximately 21 kDa.[15] The MV1 subtype of sCJD is associated with Type 1 PrPSc.
- Type 2 PrPSc: The primary PK cleavage site is at residue 97, yielding a fragment with a molecular mass of about 19 kDa.[15]

Pathophysiology of PrPSc

The accumulation of PrPSc in the brain leads to synaptic dysfunction, neuronal loss, and spongiform degeneration, which are the classic neuropathological hallmarks of CJD.[16][17] The aggregated PrPSc forms amyloid plaques that disrupt the normal tissue architecture of the brain.[3]

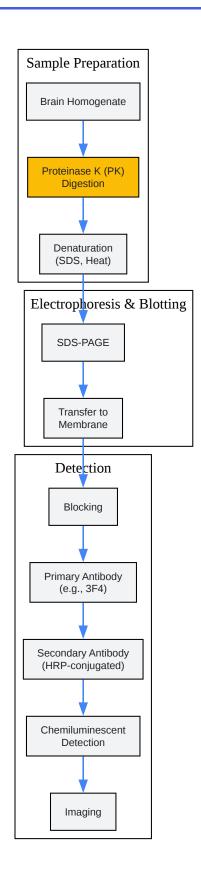
Experimental Protocols

A variety of experimental techniques are employed to study prion proteins. Below are outlines of two key methodologies.

Western Blotting for PrPSc Typing

This method is used to differentiate between PrPSc types based on their migration pattern after digestion with proteinase K.





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Caption: Workflow for Western Blotting of PrPSc.



Methodology:

- Brain Homogenization: A brain tissue sample is homogenized in a lysis buffer.
- Proteinase K Digestion: The homogenate is treated with proteinase K to digest PrPC and other proteins, leaving the resistant core of PrPSc.
- Denaturation: The sample is boiled in a loading buffer containing SDS to denature the proteins.
- SDS-PAGE: The proteins are separated by size using polyacrylamide gel electrophoresis.
- Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody that recognizes
 PrP (e.g., 3F4), followed by a secondary antibody conjugated to an enzyme like horseradish
 peroxidase (HRP).
- Detection: A chemiluminescent substrate is added, which reacts with HRP to produce light.
 The light is captured on X-ray film or with a digital imager.

Protein Misfolding Cyclic Amplification (PMCA)

PMCA is an in vitro technique that mimics the prion replication process to amplify minute quantities of PrPSc.[18]

Methodology:

- Substrate Preparation: A brain homogenate from a healthy animal (e.g., transgenic mice overexpressing human PrPC) is prepared to serve as the substrate containing PrPC.
- Seeding: A small amount of the sample suspected to contain PrPSc (the "seed") is added to the PrPC substrate.



- Amplification Cycles: The mixture is subjected to repeated cycles of incubation and sonication.
 - Incubation: During this step, the PrPSc seed recruits and converts PrPC molecules into the misfolded form, causing the aggregates to grow.
 - Sonication: High-frequency sound waves are used to break down the growing PrPSc aggregates into smaller seeds, which can then each act as a template for further conversion.
- Serial Amplification: The amplified material can be diluted into fresh substrate for further rounds of PMCA to achieve extremely high levels of amplification.
- Detection: The amplified PrPSc is typically detected by Western blotting after proteinase K digestion.

Conclusion

The human prion protein is central to a group of fatal neurodegenerative diseases. The MV1 subtype of sCJD highlights the critical interplay between the primary sequence of the PrP gene, specifically the codon 129 polymorphism, and the conformational state of the protein. Understanding the structural differences between PrPC and Type 1 PrPSc, as well as the cellular pathways in which PrPC is involved, is crucial for the development of effective diagnostic tools and therapeutic interventions for these devastating disorders.

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